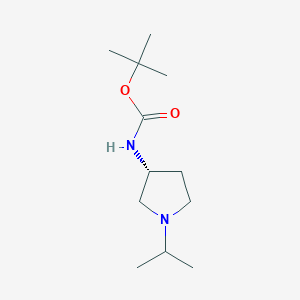

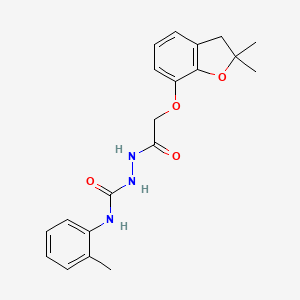

![molecular formula C12H14O4S B2709802 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione CAS No. 339098-80-5](/img/structure/B2709802.png)

3-[(Phenylsulfonyl)methyl]-2,4-pentanedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Atom-Transfer Radical Cyclizations and Annulation Products

Research indicates that derivatives of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione are used in atom-transfer radical cyclizations. For instance, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate has been reacted with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes in a process involving initial iodine atom-transfer annulation followed by an ionic cyclization. This process demonstrates the compound's utility in synthesizing complex structures with potential applications in drug development and material science (Flynn, Zabrowski, & Nosal, 1992).

[4+1] Anionic Annulation Approach to Cyclopentenes

Another study explored the conjugate addition of carbanions to 2,3-bis(phenylsulfonyl)-1,3-butadiene, showcasing a [4+1] annulation approach to synthesize phenylsulfonyl-substituted cyclopentenes. This method involves a tandem addition-proton exchange-addition sequence, highlighting the compound's role in creating novel cyclopentene derivatives, which can be foundational in developing new chemical entities for pharmaceuticals and agrochemicals (Padwa et al., 1994).

Organotin(IV) Complexes as Anticancer Drugs

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and tested for their in vitro cytotoxicity against various human tumor cell lines. These complexes represent a new class of potential anticancer drugs, indicating the broader applicability of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione derivatives in medicinal chemistry (Basu Baul, Basu, Vos, & Linden, 2009).

Electrochemical Investigations

The electrochemical behavior of derivatives such as 3-(p-sulfamoylphenylhydrazono)-2,4-pentanedione has been studied, showing potential applications in electroanalytical chemistry for the detection of sulfonamide antibiotics in environmental and biological samples. This research underscores the importance of these compounds in developing sensitive analytical methods (Goyal, Kumar, & Bhargava, 1992).

Synthesis of Polymeric Materials

The research also extends into polymer science, where derivatives of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione are utilized in the synthesis of novel polymeric materials. For example, the chemical reduction of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) demonstrates the compound's utility in creating new materials with unique properties for industrial applications (Liao & Weber, 1991).

Propiedades

IUPAC Name |

3-(benzenesulfonylmethyl)pentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-9(13)12(10(2)14)8-17(15,16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMCRSUZQXKJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CS(=O)(=O)C1=CC=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Phenylsulfonyl)methyl]-2,4-pentanedione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)

![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)

![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)

![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)